Lipophilicity Comparison: Nipecotic Acid
The 2-methyl substitution increases lipophilicity compared to the unsubstituted parent compound, nipecotic acid. 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 1220040-26-5) has a LogP value of -2.02, indicating greater hydrophilicity compared to nipecotic acid's typical LogP of -2.3, but the 2-methyl group reduces polarity relative to nipecotic acid. This difference can impact solubility, membrane permeability, and retention in reversed-phase chromatography .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -2.02 |
| Comparator Or Baseline | Nipecotic acid (piperidine-3-carboxylic acid), LogP ≈ -2.3 |
| Quantified Difference | ΔLogP ≈ 0.28 (less hydrophilic) |
| Conditions | Calculated partition coefficient (octanol/water) at 25°C |
Why This Matters
The distinct LogP value influences compound handling and potential biological distribution, making this compound a unique option for projects requiring specific lipophilicity.
